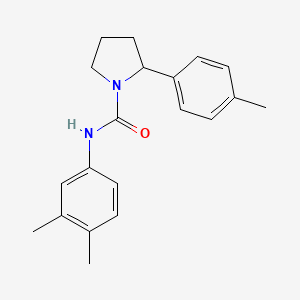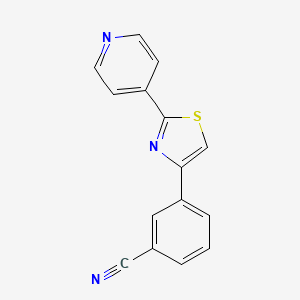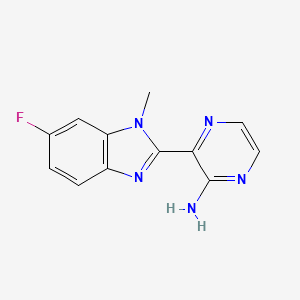![molecular formula C14H26N2O2 B7560351 N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7560351.png)
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide, also known as CPP-115, is a compound that has been studied for its potential therapeutic applications in the treatment of various neurological disorders. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that is used to treat refractory epilepsy. However, CPP-115 has been found to have a different mechanism of action and may have broader therapeutic applications.
Mechanism of Action
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing the levels of GABA in the brain, N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide can reduce the risk of seizures and have a calming effect.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide has been found to have a number of biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures. N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide has also been found to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide has a number of advantages for lab experiments. The compound is relatively easy to synthesize and can be produced in high yields with high purity. N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide has also been found to be stable under a variety of conditions, which makes it suitable for use in a wide range of experiments. However, there are also some limitations to the use of N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide in lab experiments. The compound has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. In addition, N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide has been found to have some toxicity in animal studies, which may limit its use in some experiments.
Future Directions
There are a number of future directions for research on N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide. One area of research is the potential therapeutic applications of the compound in the treatment of addiction, depression, and anxiety. N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide has been found to increase the levels of dopamine in the brain, which may have a positive effect on these conditions. Another area of research is the development of new and more effective inhibitors of GABA aminotransferase. N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide is a potent inhibitor of this enzyme, but there may be other compounds that are even more effective. Finally, there is a need for further research on the toxicity of N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide and its potential side effects. While the compound has shown promise in animal studies, more research is needed to determine its safety and efficacy in humans.
Synthesis Methods
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide can be synthesized using a modified version of the vigabatrin synthesis method. The synthesis involves the reaction of cyclohexanone with 3-aminomethylpyrrolidine, followed by a series of chemical reactions to produce the final product. The synthesis method has been optimized to produce high yields of N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide with high purity.
Scientific Research Applications
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including addiction, depression, anxiety, and epilepsy. The compound has been found to be a potent inhibitor of the enzyme GABA aminotransferase, which plays a key role in the metabolism of the neurotransmitter GABA. By inhibiting this enzyme, N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures.
properties
IUPAC Name |
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-11(16-8-7-12(9-16)10-17)14(18)15-13-5-3-2-4-6-13/h11-13,17H,2-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMWXDXEWUJNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)N2CCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)



![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)

![2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B7560317.png)


![3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7560330.png)

![4-[3-(2-Hydroxyethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7560357.png)
![N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7560362.png)